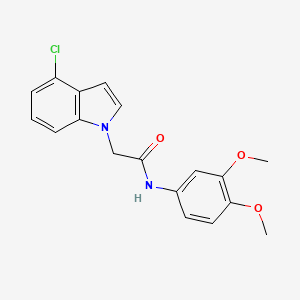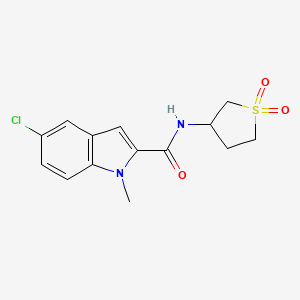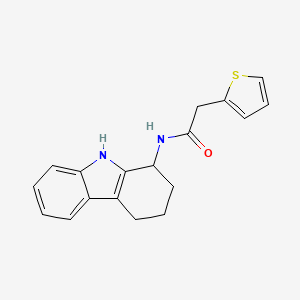![molecular formula C17H17FN4OS B11126575 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11126575.png)
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The fluorophenyl group is introduced via electrophilic aromatic substitution. The thiazole ring is then attached through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under mild conditions, often using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Other pyrazole derivatives : These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is unique due to its specific combination of a fluorophenyl group, a pyrazole ring, and a thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17FN4OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H17FN4OS/c1-11-14(10-15(23)19-7-6-16-20-8-9-24-16)17(22-21-11)12-2-4-13(18)5-3-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
AAURGVXCZOAHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11126500.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126501.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}ethanone](/img/structure/B11126506.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11126508.png)
![2'-(2-methoxyethyl)-1'-oxo-N-pentyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11126517.png)

![N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11126539.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11126546.png)
![5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126553.png)


![Diprop-2-en-1-yl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11126567.png)
![2-{1-[2-(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11126570.png)
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126573.png)
